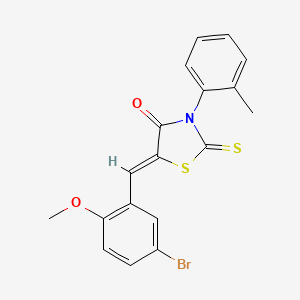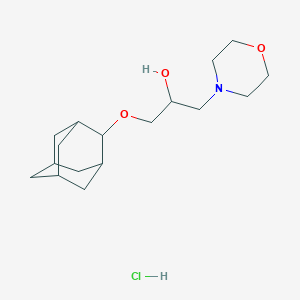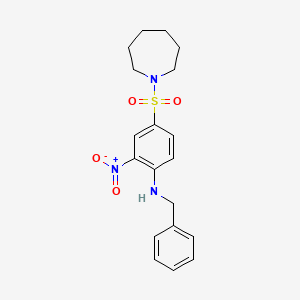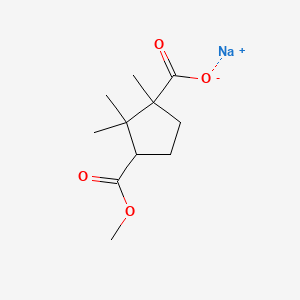
2-(3,4-dimethoxyphenyl)-N-(4-isopropylbenzyl)-N-methylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxyphenyl)-N-(4-isopropylbenzyl)-N-methylethanamine, commonly known as DMBA, is a synthetic compound that belongs to the class of phenethylamines. It is a potent psychostimulant and has been the subject of extensive scientific research due to its potential applications in various fields.
作用机制
DMBA acts as a potent psychostimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, leading to increased synaptic concentrations. The increased levels of these neurotransmitters result in enhanced cognitive function, improved mood, and increased energy levels.
Biochemical and Physiological Effects:
DMBA has been shown to have a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, leading to increased metabolism and energy expenditure. It also enhances cognitive function, improves mood, and increases motivation and focus. DMBA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
DMBA has several advantages as a research tool. It is a potent psychostimulant, which makes it useful for studying the effects of other drugs on the central nervous system. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, DMBA also has some limitations. It is a controlled substance and requires special permits to be used in research. It is also a potent psychostimulant and may have adverse effects on researchers who handle it.
未来方向
There are several future directions for DMBA research. One potential application is in the development of new drugs for the treatment of neurological disorders. DMBA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential application is in the development of new psychostimulant drugs with fewer side effects than existing drugs. DMBA's mechanism of action may provide insights into the development of such drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMBA and its potential applications in various fields.
Conclusion:
DMBA is a potent psychostimulant that has been extensively studied for its potential applications in various fields. It is relatively easy to synthesize and purify, making it readily available for research purposes. DMBA has several advantages as a research tool, but also has some limitations. There are several future directions for DMBA research, including the development of new drugs for the treatment of neurological disorders and the development of new psychostimulant drugs with fewer side effects. Further research is needed to fully understand the biochemical and physiological effects of DMBA and its potential applications in various fields.
合成方法
DMBA can be synthesized by the condensation of 3,4-dimethoxyphenylacetone with N-methyl-4-isopropylbenzylamine using reductive amination. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The resulting product is then purified by recrystallization or chromatography.
科学研究应用
DMBA has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been used as a research tool to study the effects of psychostimulants on the central nervous system and to investigate the mechanisms of action of other drugs. DMBA has also been used in medicinal chemistry research to develop new drugs for the treatment of neurological disorders such as ADHD and depression.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(4-propan-2-ylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-16(2)19-9-6-18(7-10-19)15-22(3)13-12-17-8-11-20(23-4)21(14-17)24-5/h6-11,14,16H,12-13,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRBRXAQMZRKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C)CCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-{1-[(6-methoxy-3-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol](/img/structure/B4956065.png)
![1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B4956073.png)
![2-fluoro-N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4956074.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4956077.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide](/img/structure/B4956082.png)

![4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4956106.png)


![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine](/img/structure/B4956114.png)


![N-[1-({[(4-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-fluorobenzamide](/img/structure/B4956134.png)
